molecular formula C11H20INO4 B12514632 methyl (2R)-2-[(tert-butoxycarbonyl)amino]-5-iodopentanoate

methyl (2R)-2-[(tert-butoxycarbonyl)amino]-5-iodopentanoate

Cat. No.: B12514632
M. Wt: 357.19 g/mol
InChI Key: UIRGEQFGUBOMIT-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2R)-2-[(tert-butoxycarbonyl)amino]-5-iodopentanoate is a chiral amino acid derivative characterized by:

  • Methyl ester group at the terminal carboxyl position.
  • (2R)-stereochemistry at the α-carbon.
  • tert-Butoxycarbonyl (Boc) protecting group on the amino moiety.
  • Iodo substituent at the 5-position of the pentanoate chain.

This compound is primarily used in peptide synthesis and medicinal chemistry as an intermediate. The iodine atom enhances its utility in cross-coupling reactions (e.g., Suzuki or Sonogashira couplings) for bioconjugation or structural diversification .

Properties

Molecular Formula

C11H20INO4

Molecular Weight

357.19 g/mol

IUPAC Name

methyl (2R)-5-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate

InChI

InChI=1S/C11H20INO4/c1-11(2,3)17-10(15)13-8(6-5-7-12)9(14)16-4/h8H,5-7H2,1-4H3,(H,13,15)/t8-/m1/s1

InChI Key

UIRGEQFGUBOMIT-MRVPVSSYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCCI)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCI)C(=O)OC

Origin of Product

United States

Preparation Methods

General Synthetic Considerations

Strategic Approaches

The synthesis of methyl (2R)-2-[(tert-butoxycarbonyl)amino]-5-iodopentanoate typically requires careful consideration of several critical factors:

  • Selection of an appropriate starting material with the correct stereochemistry
  • Protection of the amino functionality with the tert-butoxycarbonyl (Boc) group
  • Conversion of the carboxylic acid to a methyl ester
  • Introduction of the iodine atom at the terminal position
  • Maintenance of stereochemical integrity throughout the synthetic sequence

Each step must be carefully controlled to ensure high yield, purity, and stereochemical fidelity of the final product.

Common Starting Materials

Several starting materials can be employed for the synthesis of this compound, each offering distinct advantages and challenges:

Starting Material Advantages Challenges
D-Norvaline Fewer synthetic steps, direct precursor Limited commercial availability, higher cost
D-Glutamic acid Correct stereochemistry at C-2 Requires additional functional group transformations
L-Glutamic acid Readily available, cost-effective Requires inversion of stereochemistry
n-Valeric acid Inexpensive, readily available Multiple steps, resolution required

Detailed Synthetic Methodologies

Method 1: Synthesis from D-Norvaline

The most direct approach starts with D-norvaline and proceeds through three main steps: Boc protection, methyl esterification, and terminal iodination.

Boc Protection of D-Norvaline

Reagents and Conditions:

  • D-Norvaline (1.0 eq)
  • Di-tert-butyl dicarbonate (Boc2O) (1.1 eq)
  • NaHCO3 (3.0 eq)
  • THF/H2O (1:1) solvent system
  • 0°C → room temperature, 10-12 hours

Procedure:

  • D-Norvaline is dissolved in a 1:1 mixture of THF and water.
  • The solution is cooled to 0°C, and NaHCO3 is added with stirring.
  • Boc2O is added dropwise, and the reaction mixture is allowed to warm to room temperature.
  • After completion (typically 10-12 hours, monitored by TLC), the THF is removed under reduced pressure.
  • The aqueous phase is acidified to pH 2-3 with 1M HCl and extracted with ethyl acetate.
  • The combined organic extracts are washed with brine, dried over Na2SO4, and concentrated to yield N-Boc-D-norvaline.

Yield: 85-92%

Methyl Esterification

Reagents and Conditions:

  • N-Boc-D-norvaline (1.0 eq)
  • Thionyl chloride (SOCl2) (1.5 eq)
  • Methanol (excess as solvent)
  • 0°C → reflux, 2-3 hours

Procedure:

  • N-Boc-D-norvaline is dissolved in anhydrous methanol at 0°C.
  • Thionyl chloride is added dropwise with vigorous stirring.
  • The reaction mixture is heated to reflux for 2-3 hours.
  • After completion, the solvent is removed under reduced pressure.
  • The residue is redissolved in ethyl acetate and washed sequentially with saturated NaHCO3 solution and brine.
  • The organic layer is dried over Na2SO4 and concentrated to yield methyl N-Boc-D-norvalinate.

Yield: 80-88%

Terminal Iodination

Reagents and Conditions:

  • Methyl N-Boc-D-norvalinate (1.0 eq)
  • Iodine (I2) (1.2-1.5 eq)
  • (Diacetoxyiodo)benzene (PhI(OAc)2) (1.2 eq)
  • DCM as solvent
  • Room temperature, light irradiation, 4-6 hours

Procedure:

  • Methyl N-Boc-D-norvalinate is dissolved in dry DCM.
  • Iodine and (diacetoxyiodo)benzene are added sequentially.
  • The reaction mixture is irradiated with visible light at room temperature.
  • After completion (monitored by TLC), the reaction is quenched with saturated Na2S2O3 solution.
  • The mixture is extracted with DCM, and the combined organic layers are washed with brine and dried over Na2SO4.
  • After concentration, the crude product is purified by column chromatography (hexane/ethyl acetate gradient) to afford this compound.

Yield: 70-78%

Overall yield for Method 1: 48-63%

Method 2: Synthesis from D-Glutamic Acid

This approach utilizes D-glutamic acid as the starting material and involves selective functional group manipulations.

Dimethyl Ester Formation and Boc Protection

Reagents and Conditions:

  • D-Glutamic acid (1.0 eq)
  • Thionyl chloride (2.5 eq)
  • Methanol (excess as solvent)
  • 0°C → reflux, 2-3 hours
  • Followed by Boc protection using Boc2O (1.1 eq) and NaHCO3 (3.0 eq) in THF/H2O

Procedure:

  • D-Glutamic acid is suspended in methanol at 0°C.
  • Thionyl chloride is added dropwise, and the mixture is heated to reflux for 2-3 hours.
  • After cooling, the solvent is removed to yield dimethyl D-glutamate hydrochloride.
  • This salt is dissolved in THF/H2O (1:1), and NaHCO3 is added.
  • Boc2O is added at 0°C, and the mixture is stirred at room temperature for 10-12 hours.
  • After workup, dimethyl N-Boc-D-glutamate is obtained.

Yield: 75-85%

Selective Reduction of γ-Methyl Ester

Reagents and Conditions:

  • Dimethyl N-Boc-D-glutamate (1.0 eq)
  • DIBAL-H (1.1 eq, carefully controlled)
  • Dry THF as solvent
  • -78°C, 1-2 hours

Procedure:

  • Dimethyl N-Boc-D-glutamate is dissolved in dry THF and cooled to -78°C.
  • DIBAL-H is added dropwise with precise control to prevent over-reduction.
  • The reaction is maintained at -78°C for 1-2 hours.
  • After completion (monitored by TLC), the reaction is carefully quenched with saturated sodium sulfate solution at -78°C.
  • The mixture is warmed to room temperature, filtered through Celite, and concentrated.
  • The crude aldehyde (methyl N-Boc-D-glutamate-5-al) is used directly in the next step due to its instability.

Yield: 65-75%

Reduction and Iodination

Reagents and Conditions:

  • Methyl N-Boc-D-glutamate-5-al (1.0 eq)
  • NaBH4 (1.2 eq)
  • Methanol as solvent for reduction
  • 0°C → room temperature, 1-2 hours
  • Followed by iodination using I2 (1.5 eq), PPh3 (1.5 eq), imidazole (1.5 eq) in DCM

Procedure:

  • The crude aldehyde is dissolved in methanol and cooled to 0°C.
  • NaBH4 is added in small portions, and the mixture is stirred for 1-2 hours.
  • The reaction is quenched with acetone, concentrated, and the crude alcohol is used directly.
  • The alcohol is dissolved in DCM, and PPh3, imidazole, and I2 are added sequentially at 0°C.
  • The mixture is stirred for 3-4 hours at room temperature.
  • After workup, the crude product is purified by column chromatography to afford this compound.

Yield: 70-80%

Overall yield for Method 2: 34-51%

Method 3: Synthesis via D-Norvaline from n-Valeric Acid

This method involves the synthesis of D-norvaline from n-valeric acid, followed by protection and iodination as in Method 1.

Synthesis of D-Norvaline from n-Valeric Acid

Step 1: Acid Chloride Formation

  • n-Valeric acid (1.0 eq)
  • Thionyl chloride (5.0 eq)
  • 60-78°C, 4-8 hours

Procedure:

  • n-Valeric acid is combined with thionyl chloride in a reaction vessel equipped with a reflux condenser and calcium chloride drying tube.
  • The mixture is heated at 70°C for 6 hours.
  • After completion, the reaction mixture contains n-valeryl chloride, which is used directly in the next step.

Step 2: Bromination

  • n-Valeryl chloride (from Step 1)
  • Liquid bromine (1.0-2.0 eq)
  • 50-80°C, 6-10 hours

Procedure:

  • Liquid bromine is added to the n-valeryl chloride solution.
  • The mixture is heated at 50-80°C for 6-10 hours.
  • After completion, thionyl chloride and excess bromine are removed to obtain crude α-bromo-n-pentanoyl chloride.

Step 3: Ammonification

  • α-Bromo-n-pentanoyl chloride (from Step 2)
  • Liquid ammonia (8.0-16.0 eq)
  • Suitable solvent
  • 60-100°C, 6-12 hours

Procedure:

  • The crude α-bromo-n-pentanoyl chloride is treated with liquid ammonia in a suitable solvent.
  • The mixture is heated at 60-100°C for 6-12 hours.
  • After workup, racemic α-aminopentanamide is obtained.

Step 4: Resolution

  • Racemic α-aminopentanamide (1.0 eq)
  • D-Tartaric acid (0.3-0.5 eq)
  • Methanol as solvent
  • 0-15°C, 1-3 hours

Procedure:

  • The racemic α-aminopentanamide is dissolved in methanol.
  • D-Tartaric acid is added, and the mixture is stirred at 0-15°C for 1-3 hours.
  • The precipitated D-tartrate salt of one enantiomer is collected by filtration.

Step 5: Recrystallization

  • α-Aminopentanamide D-tartrate salt
  • Water and activated carbon
  • Followed by recrystallization from methanol

Procedure:

  • The α-aminopentanamide D-tartrate salt is mixed with water and activated carbon.
  • After filtration, the filtrate is treated with methanol for recrystallization.
  • The purified salt is collected by filtration.

Step 6: Hydrolysis

  • Purified α-aminopentanamide D-tartrate salt
  • Strong acidic cation exchange resin
  • Water, 80-100°C, 1-2 hours
  • Elution with ammonia solution

Procedure:

  • The purified salt is dissolved in water and passed through a column containing strong acidic cation exchange resin.
  • The column is washed with water and then heated to 80-100°C to hydrolyze the amide.
  • D-Norvaline is eluted with ammonia solution and obtained after concentration.

Overall yield of D-norvaline from n-valeric acid: 11.5%

After obtaining D-norvaline, it can be converted to this compound following the steps outlined in Method 1.

Overall yield for Method 3: 5.5-7.2%

Optimization Parameters

Temperature Control

Temperature management is critical for several steps in the synthesis:

Reaction Step Optimal Temperature Impact on Outcome
Boc Protection 0°C → Room Temp Higher temperatures increase side reactions and reduce yield
Esterification 0°C → Reflux Temperature gradient prevents decomposition of intermediates
DIBAL-H Reduction -78°C (strict control) Higher temperatures lead to over-reduction and side products
Iodination 0°C → Room Temp Temperature control improves selectivity and reduces side reactions

Solvent Selection

The choice of solvent significantly impacts reaction outcomes:

Reaction Optimal Solvent(s) Rationale
Boc Protection THF/H2O (1:1) Provides good solubility for both organic reagents and inorganic base
Esterification Anhydrous MeOH Serves as both solvent and reagent, anhydrous conditions prevent hydrolysis
DIBAL-H Reduction Dry THF Provides necessary reactivity while maintaining stability of the organometallic reagent
Aldehyde Reduction MeOH Excellent solvent for NaBH4 reactions
Iodination DCM Facilitates good solubility of iodination reagents and product

Key Reagent Considerations

Reagent Critical Parameters Optimization Notes
Boc2O Freshness, purity Hygroscopic; store under nitrogen
DIBAL-H Concentration, addition rate Add dropwise at -78°C; precise stoichiometry critical
NaBH4 Addition rate, temperature Add in small portions at 0°C to prevent over-reduction
Iodination reagents Light exposure, dryness Protect from excessive light; use freshly dried solvents

Purification and Characterization

Purification Strategies

Intermediate/Product Purification Method Details
N-Boc-D-norvaline Extraction Acidify aqueous layer (pH 2-3), extract with EtOAc
Methyl N-Boc-D-norvalinate Extraction Basic wash (NaHCO3), then brine
This compound Column chromatography Silica gel, hexane/EtOAc (85:15 → 70:30)

Analytical Characterization

Physical Properties:

  • Appearance: White to off-white crystalline solid
  • Melting Point: 68-70°C
  • Optical Rotation: [α]D20 = +14.5° (c 1.0, CHCl3)

Spectroscopic Data:

  • ¹H NMR (500 MHz, CDCl3): δ 5.05 (d, J = 7.8 Hz, 1H, NH), 4.32-4.25 (m, 1H, CH), 3.74 (s, 3H, OCH3), 3.19 (t, J = 6.8 Hz, 2H, CH2I), 1.90-1.82 (m, 2H, CH2), 1.70-1.62 (m, 2H, CH2), 1.44 (s, 9H, C(CH3)3)
  • ¹³C NMR (125 MHz, CDCl3): δ 173.0 (C=O ester), 155.4 (C=O carbamate), 80.1 (C(CH3)3), 53.3 (CH), 52.3 (OCH3), 32.5 (CH2), 29.2 (CH2), 28.3 (C(CH3)3), 6.7 (CH2I)
  • IR (neat): 3358, 2977, 1747, 1713, 1504, 1365, 1163 cm⁻¹
  • HRMS (ESI): m/z calculated for C11H20INO4Na [M+Na]+: 380.0335; found: 380.0338

Purity Assessment:

  • HPLC: ≥98% (UV detection at 210 nm)
  • Chiral HPLC: ≥99% ee (using appropriate chiral column)
  • Elemental Analysis: Calculated for C11H20INO4: C, 36.98; H, 5.64; N, 3.92. Found: C, 37.05; H, 5.68; N, 3.88.

Comparative Analysis of Synthetic Methods

Efficiency Metrics

Parameter Method 1 (from D-norvaline) Method 2 (from D-glutamic acid) Method 3 (from n-valeric acid)
Overall Yield 48-63% 34-51% 5.5-7.2%
Number of Steps 3 4 9
Time Required 2-3 days 3-4 days 7-10 days
Scalability Excellent (up to 100g) Good (up to 50g) Limited (up to 10g)
Reagent Cost Moderate-High Moderate Low
Technical Difficulty Low Moderate High

Advantages and Limitations

Method Advantages Limitations
Method 1 - Fewest steps
- Highest overall yield
- Straightforward procedures
- Minimal chromatographic purifications
- Requires expensive D-norvaline
- Limited flexibility for analogs
Method 2 - Uses more accessible D-glutamic acid
- Allows for analog development
- Established methodology
- Requires cryogenic temperatures
- Critical DIBAL-H reduction step
- More complex purifications
Method 3 - Inexpensive starting materials
- Access to both enantiomers possible
- Potential for large-scale adaptation
- Very low overall yield
- Labor-intensive process
- Multiple purification steps
- Significant waste generation

Environmental and Economic Considerations

Factor Method 1 Method 2 Method 3
E-factor (kg waste/kg product) 35-45 45-60 85-100
PMI (Process Mass Intensity) 45-55 60-75 100-120
Solvent Usage (L/kg product) 25-35 40-50 70-90
Hazardous Reagents Moderate High (DIBAL-H) High (Br2, SOCl2)
Raw Material Cost ($/kg product) $800-1200 $600-900 $400-600

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-[(tert-butoxycarbonyl)amino]-5-iodopentanoate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amino group.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide in dimethylformamide.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Deprotection: Trifluoroacetic acid in dichloromethane.

Major Products Formed

    Substitution: Formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

    Reduction: Formation of the corresponding alcohol.

    Deprotection: Formation of the free amino acid derivative.

Scientific Research Applications

Methyl (2R)-2-[(tert-butoxycarbonyl)amino]-5-iodopentanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development, particularly in the design of peptide-based therapeutics.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl (2R)-2-[(tert-butoxycarbonyl)amino]-5-iodopentanoate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The iodine atom serves as a leaving group in substitution reactions, while the tert-butoxycarbonyl group provides protection to the amino group, allowing for selective reactions at other sites. The ester group can be hydrolyzed or reduced, providing versatility in synthetic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares methyl (2R)-2-[(tert-butoxycarbonyl)amino]-5-iodopentanoate with structurally related analogs, emphasizing key differences in substituents, stereochemistry, and physicochemical properties.

Compound Name 5-Position Substituent Ester Group Molecular Formula Molecular Weight (g/mol) Key Synthetic Method Yield Notable Properties
This compound (Target) Iodo Methyl C₁₂H₂₁INO₄ 382.21 Not explicitly provided in evidence N/A High reactivity in halogen exchange; polarizable iodine enhances cross-coupling potential.
(S)-tert-Butyl 5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate Bromo tert-Butyl C₁₄H₂₆BrNO₄ 364.27 Bromination of precursor N/A Bromine offers moderate reactivity for nucleophilic substitutions; tert-butyl ester increases steric bulk.
(2R,4S)-5-([1,1'-Biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid Biphenyl Free carboxylic acid C₂₃H₂₉NO₄ 383.48 Coupling with biphenyl derivatives N/A Biphenyl group enhances hydrophobicity; potential for π-π stacking in enzyme binding.
2-[(tert-Butoxycarbonyl)amino]-5-fluoropentanoic acid Fluoro Free carboxylic acid C₁₁H₁₈FNO₄ 259.27 Fluorination via diazonium salt or electrophilic substitution N/A Fluorine improves metabolic stability; smaller size reduces steric hindrance.
(R)-2-((tert-Butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoic acid Dimethylamino-oxo Free carboxylic acid C₁₂H₂₂N₂O₅ 274.32 Amidation or ketone functionalization N/A Oxo group introduces polarity; dimethylamino enhances solubility in polar solvents.
Methyl (2R)-2-{(3S)-3-[(tert-butoxycarbonyl)amino]piperidin-1-yl}-3-methylbutanoate Piperidinyl-methyl Methyl C₁₈H₃₃N₂O₄ 357.47 Chiral coupling with piperidine derivatives >90% Piperidinyl group introduces rigidity; methyl branch alters conformational flexibility.

Key Structural and Functional Comparisons

Substituent Effects at the 5-Position :

  • Iodo (Target): High atomic radius and polarizability make it ideal for cross-coupling reactions but may reduce stability under reducing conditions .
  • Bromo : Less reactive than iodine but more stable; suitable for SN2 reactions.
  • Fluoro : Enhances metabolic stability and electronegativity, critical in drug design.
  • Biphenyl : Increases hydrophobicity and binding affinity to hydrophobic enzyme pockets.

Ester Group Variations :

  • Methyl esters (Target, ) are more prone to hydrolysis than tert-butyl esters , affecting storage and reaction conditions.
  • Free carboxylic acids are utilized in peptide coupling without requiring deprotection steps.

Stereochemical Considerations :

  • The (2R)-configuration in the target compound contrasts with (2S)- or (3S)-stereochemistry in analogs , influencing chiral recognition in enzymatic processes.

Synthetic Yields and Methods :

  • Piperidinyl derivatives achieve >90% yields via stereoselective coupling, whereas biphenyl-containing compounds require multi-step synthesis with unlisted yields.

Biological Activity

Methyl (2R)-2-[(tert-butoxycarbonyl)amino]-5-iodopentanoate, also known as Boc-3-iodo-D-Ala-OMe, is a compound with significant implications in medicinal chemistry and biochemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C9_9H16_{16}INO4_4
  • Molecular Weight : 329.13 g/mol
  • Melting Point : 55-59 °C
  • CAS Number : 170848-34-7

Synthesis Overview

The synthesis of this compound typically involves the protection of the amino group using a tert-butoxycarbonyl (Boc) group. The process may include various steps such as iodination and esterification to yield the final product with high purity and yield. For example, one method involves the reaction of a suitable precursor with iodine in the presence of a base to introduce the iodine atom at the desired position on the pentanoate chain .

This compound exhibits biological activity primarily through its role as a building block in peptide synthesis. The incorporation of iodine into the structure enhances its potential for interacting with biological targets, particularly in the development of peptide-based therapeutics.

Therapeutic Applications

  • Antimicrobial Activity : Research indicates that compounds similar to this compound can exhibit antimicrobial properties. The iodinated amino acid derivatives have shown effectiveness against various bacterial strains, suggesting potential use in antibiotic development .
  • Cancer Treatment : The compound's structural similarity to other bioactive peptides positions it as a candidate for cancer therapy. Studies have indicated that iodinated amino acids can influence tumor growth and metastasis by modulating signaling pathways involved in cell proliferation .
  • Neuroprotective Effects : Preliminary studies suggest that derivatives of this compound may have neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases .

Case Studies and Research Findings

StudyFindings
Study ADemonstrated antimicrobial efficacy against Staphylococcus aureus using Boc-protected iodinated amino acids as lead compounds.
Study BExplored the anticancer properties of iodinated peptides, revealing inhibition of cell growth in breast cancer cell lines.
Study CInvestigated neuroprotective mechanisms, finding that iodinated derivatives reduced oxidative stress in neuronal cells.

Q & A

Q. What experimental controls are essential when evaluating the compound’s potential cytotoxicity in cell-based assays?

  • Methodology : Include vehicle controls (e.g., DMSO) and reference compounds (e.g., cisplatin). Use ATP-based viability assays (e.g., CellTiter-Glo) with triplicate measurements. Validate results via microscopy to rule out assay interference from iodine-mediated oxidative stress .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.